molecular formula C10H16O2 B2728993 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid CAS No. 2287300-49-4

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid

Cat. No.: B2728993
CAS No.: 2287300-49-4
M. Wt: 168.236
InChI Key: KZODIXXPJRQJHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted bicyclo[2.2.1]heptanes.

Scientific Research Applications

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(1-Bicyclo[22

Properties

IUPAC Name

3-(1-bicyclo[2.2.1]heptanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)3-6-10-4-1-8(7-10)2-5-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZODIXXPJRQJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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